1-(4-Fluorostyryl)naphthalene
Description
1-(4-Fluorostyryl)naphthalene is a naphthalene derivative featuring a styryl group (vinyl-linked phenyl) substituted with a fluorine atom at the para position. This compound combines the aromatic properties of naphthalene with the electronic effects of the fluorostyryl substituent.
Properties
Molecular Formula |
C18H13F |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C18H13F/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |
InChI Key |
DANJUFMMKKUECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Substituents on naphthalene significantly alter absorption and fluorescence characteristics:
- Silylethynyl-substituted naphthalenes :
- 1,4-Bis(trimethylsilylethynyl)naphthalene exhibits a bathochromic shift (longer wavelength absorption) compared to unsubstituted naphthalene, with an absorption maximum (ε > 10,000 M⁻¹cm⁻¹) and a high fluorescence quantum yield (Φ = 0.85) .
- The bulky trimethylsilyl groups reduce steric quenching, enhancing fluorescence efficiency.
- Methoxy- and nitro-substituted naphthalenes: 1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃) demonstrates reduced fluorescence due to the electron-withdrawing nitro group, which promotes non-radiative decay pathways . Methoxy groups (electron-donating) can counteract nitro effects, but steric hindrance may limit π-π interactions.
Fluorostyryl-substituted naphthalene (hypothetical comparison) :
- The fluorine atom’s electron-withdrawing nature may induce a moderate bathochromic shift compared to unsubstituted naphthalene.
- Fluorescence quantum yield is expected to be lower than silylethynyl derivatives but higher than nitro-substituted analogs due to reduced steric bulk.
Thermal and Structural Stability
Core-chlorinated naphthalene diimides (NDIs) :
1-(Benzyloxy)naphthalene :
Toxicological and Environmental Profiles
- Methylnaphthalenes: 1- and 2-Methylnaphthalene are associated with respiratory and hepatic toxicity in mammals, with oral LD₅₀ values >1,000 mg/kg . No toxicological data are available for 1-(4-fluorostyryl)naphthalene, but fluorinated aromatics generally exhibit higher environmental persistence .
Data Tables
Table 1: Photophysical Properties of Naphthalene Derivatives
Table 2: Structural Parameters in Crystalline Phases
Key Research Findings
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